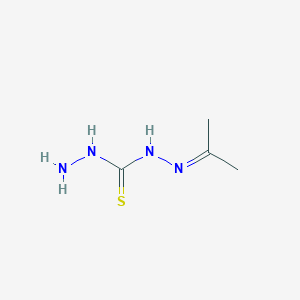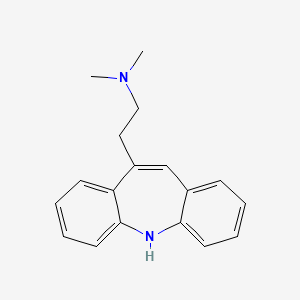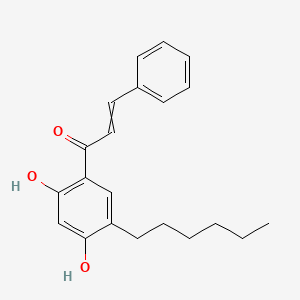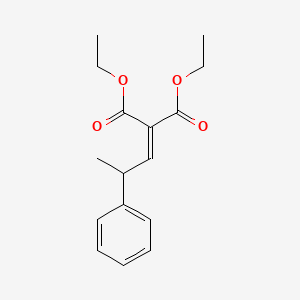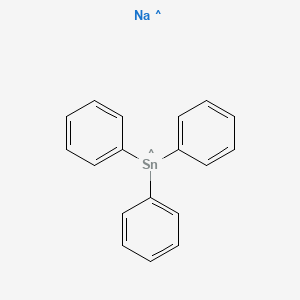![molecular formula C10H8OSSe B14672893 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde CAS No. 39857-07-3](/img/structure/B14672893.png)
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is an organosulfur compound with a unique structure that includes a benzo[b]thiophene ring substituted with a methylseleno group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzo[b]thiophene-2-carboxaldehyde with methylselenol in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form a selenoxide or selenone.
Reduction: The formyl group can be reduced to a hydroxymethyl group or further to a methyl group.
Substitution: The formyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydroxymethyl or methyl derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and methylseleno groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methylseleno group, making it less reactive in certain chemical reactions.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a methylseleno group, leading to different reactivity and applications
Uniqueness
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
39857-07-3 |
|---|---|
Fórmula molecular |
C10H8OSSe |
Peso molecular |
255.21 g/mol |
Nombre IUPAC |
2-methylselanyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OSSe/c1-13-10-8(6-11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Clave InChI |
XJNSIYGSOZYCQQ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=C(C2=CC=CC=C2S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



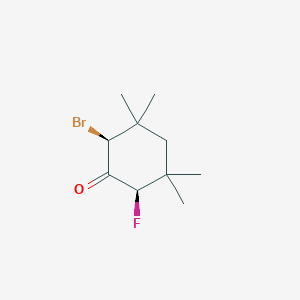
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
